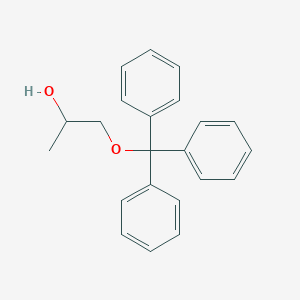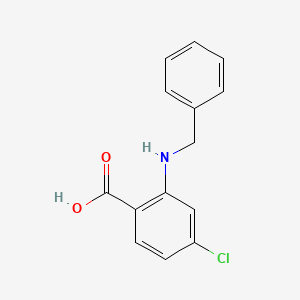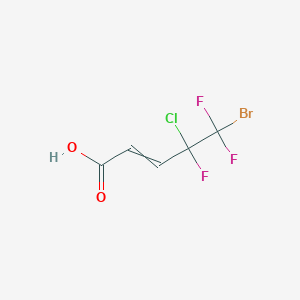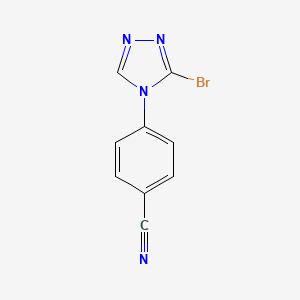
Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- is a chemical compound with the molecular formula C9H5BrN4 and a molecular weight of 249.07 g/mol . This compound features a benzonitrile core substituted with a 3-bromo-4H-1,2,4-triazol-4-yl group. It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- typically involves the reaction of benzonitrile derivatives with brominated triazoles. One common method includes the cyclization of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by bromination . The reaction conditions often involve heating in aqueous sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the oxidation state of the compound.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to different triazole-containing compounds.
Applications De Recherche Scientifique
Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the triazole ring.
4-(4H-1,2,4-Triazol-4-yl)benzonitrile: Similar but without the bromine atom.
4-(5-Bromo-1H-1,2,3-triazol-4-yl)benzonitrile: Different triazole isomer
Uniqueness
Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- is unique due to the presence of both the bromine atom and the triazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H5BrN4 |
|---|---|
Poids moléculaire |
249.07 g/mol |
Nom IUPAC |
4-(3-bromo-1,2,4-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H5BrN4/c10-9-13-12-6-14(9)8-3-1-7(5-11)2-4-8/h1-4,6H |
Clé InChI |
JPDDULPAJRUOTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N2C=NN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


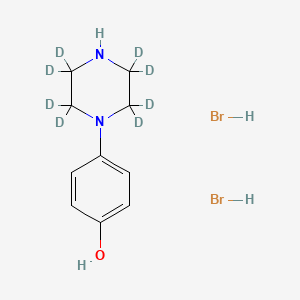
![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)

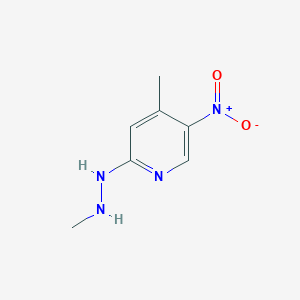
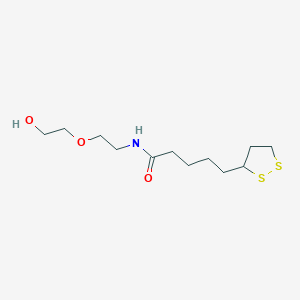

![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)
![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
